molecular formula C16H23NO3S B2867986 (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate CAS No. 1354006-79-3

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate

Cat. No.: B2867986
CAS No.: 1354006-79-3
M. Wt: 309.42
InChI Key: PSYASUBQXTYWAC-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the nitrogen atom and a 2-methoxyphenylthio substituent at the C3 position of the pyrrolidine ring. The (S)-configuration at the stereogenic center imparts enantioselective properties, making it valuable in asymmetric synthesis and medicinal chemistry. The Boc group enhances stability during synthetic processes, while the 2-methoxyphenylthio moiety contributes to electronic and steric effects, influencing reactivity and binding interactions. This compound is primarily used as a building block in drug discovery, particularly for targeting enzymes or receptors requiring sulfur-containing ligands .

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)20-15(18)17-10-9-12(11-17)21-14-8-6-5-7-13(14)19-4/h5-8,12H,9-11H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYASUBQXTYWAC-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate, with the CAS number 1354006-79-3, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO3SC_{16}H_{23}NO_3S, with a molar mass of 309.42 g/mol. The compound features a pyrrolidine ring substituted with a methoxyphenyl thio group and a tert-butyl ester, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H23NO3S
Molar Mass309.42 g/mol
CAS Number1354006-79-3

Research indicates that compounds containing thiol groups, such as this compound, can interact with various biological targets through mechanisms such as:

  • Inhibition of Enzymatic Activity : Thiol-containing compounds often act as enzyme inhibitors, affecting pathways involved in cell signaling and metabolic processes.
  • Antioxidant Properties : The presence of sulfur in the compound may confer antioxidant effects, potentially protecting cells from oxidative stress.
  • Modulation of Protein Interactions : The compound may influence protein-protein interactions (PPIs), which are critical in many cellular processes.

Case Studies and Research Findings

  • Antitumor Activity : A study explored the effects of similar thiol compounds on cancer cell lines, demonstrating that they could induce apoptosis in tumor cells by modulating key signaling pathways . Although specific data on this compound is limited, its structural similarities suggest potential antitumor activity.
  • Neuroprotective Effects : Research on related compounds has shown neuroprotective properties against neurodegenerative diseases by reducing inflammation and oxidative damage . This suggests that this compound may also exhibit similar benefits.
  • Binding Affinity Studies : A recent investigation into the binding affinities of thiol derivatives revealed that modifications in the thio group significantly affect their interaction with target proteins . This highlights the importance of structural variations in determining biological activity.

Comparison with Similar Compounds

Target Compound vs. Fluorophenylthio Analogue

  • Target Compound: Molecular Formula: C₁₆H₂₁NO₃S Substituent: 2-Methoxyphenylthio Key Properties:
  • Steric hindrance from the methoxy group may slow nucleophilic substitution reactions compared to less bulky analogues.

  • (S)-tert-Butyl 3-((4-Fluorophenyl)thio)pyrrolidine-1-carboxylate (): Molecular Formula: C₁₅H₂₀FNO₂S Substituent: 4-Fluorophenylthio Key Differences:
  • Fluorine’s electron-withdrawing effect increases electrophilicity at the sulfur atom, enhancing reactivity in cross-coupling reactions.
  • Reduced steric bulk compared to the methoxy analogue, favoring faster reaction kinetics .

Alkylthio-Substituted Pyrrolidine Derivatives

Hydroxyethylthio Derivative

  • tert-Butyl 3-(((2-Hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (): Molecular Formula: C₁₂H₂₃NO₃S Substituent: (2-Hydroxyethylthio)methyl Key Differences:
  • Hydroxyethyl group introduces hydrophilicity, improving aqueous solubility (logP ~1.2 vs. ~3.5 for the target compound).
  • Reduced aromatic interactions limit utility in hydrophobic binding pockets .

Mercapto-Substituted Pyrrolidine Derivatives

(S)-tert-Butyl 3-Mercaptopyrrolidine-1-carboxylate ():

  • Molecular Formula: C₉H₁₇NO₂S
  • Substituent : Free thiol (-SH)
  • Key Differences :
    • Thiol group enables disulfide bond formation and redox-responsive behavior.
    • Lower stability due to oxidation susceptibility, requiring inert storage conditions .

Pyridinyloxy-Substituted Pyrrolidine Derivatives

tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():

  • Molecular Formula : C₁₆H₂₃BrN₂O₄ (estimated)
  • Substituent : 5-Bromo-3-methoxypyridin-2-yloxy
  • Key Differences :
    • Pyridine nitrogen enables coordination with metal catalysts, useful in Suzuki-Miyaura couplings.
    • Bromine atom facilitates further functionalization via halogen-metal exchange .

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